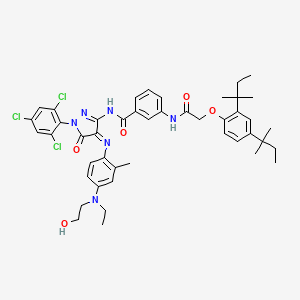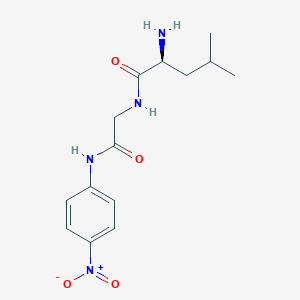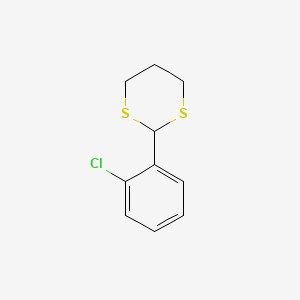
1,3-Dithiane, 2-(2-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiane, 2-(2-chlorophenyl)- is an organosulfur compound with the molecular formula C10H11ClS2 It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group
Vorbereitungsmethoden
1,3-Dithiane, 2-(2-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with 2-chlorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,3-Dithiane, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Umpolung Reactions: In the Corey-Seebach reaction, lithiated 1,3-dithianes act as nucleophilic acylating agents, allowing for the formation of various carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiane, 2-(2-chlorophenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3-Dithiane, 2-(2-chlorophenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring provide sites for nucleophilic attack, while the 2-chlorophenyl group can participate in electrophilic substitution reactions . The compound’s reactivity is influenced by the polarizability of sulfur and the stability of the dithiane ring .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane, 2-(2-chlorophenyl)- can be compared with other similar compounds such as:
1,3-Dithiane: The parent compound without the 2-chlorophenyl group.
1,3-Dithiolane: A similar compound where the dithiane ring is replaced by a dithiolane ring.
2-Methyl-1,3-dithiane: Another derivative of 1,3-dithiane with a methyl group instead of a 2-chlorophenyl group.
1,3-Dithiane, 2-(2-chlorophenyl)- stands out due to its unique combination of the dithiane ring and the 2-chlorophenyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
69849-09-8 |
|---|---|
Molekularformel |
C10H11ClS2 |
Molekulargewicht |
230.8 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11ClS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 |
InChI-Schlüssel |
GRGIOPQZMWKWBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


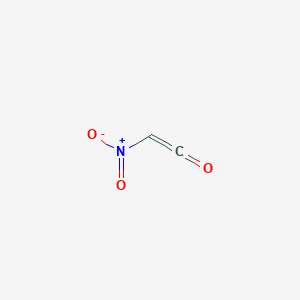
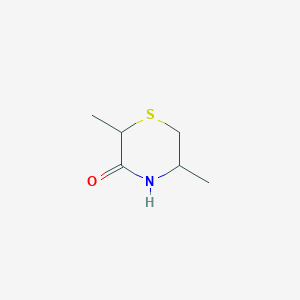
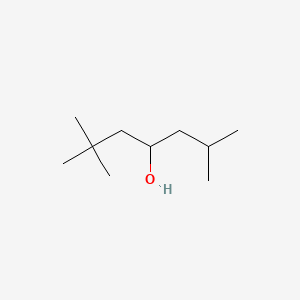
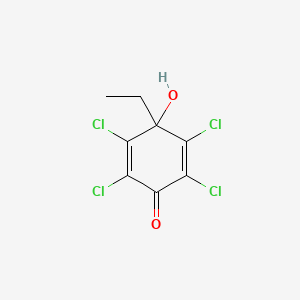
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
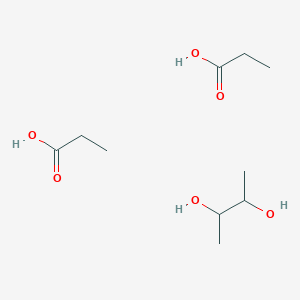
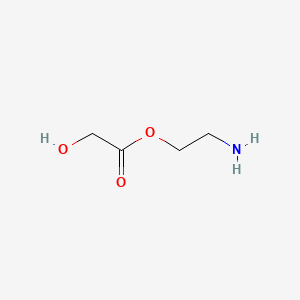
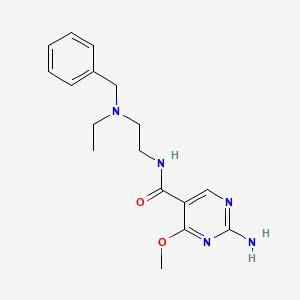
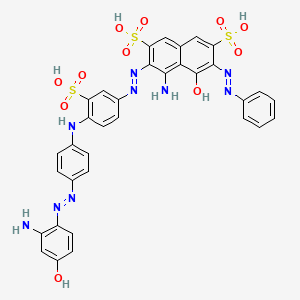
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
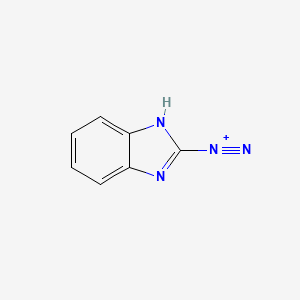
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
